3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Medicinal Chemistry Heterocyclic SAR Physicochemical Properties

Researchers optimizing kinase hinge-binders face potency loss when replacing C3-substituents on the 1,6-naphthyridin-2(1H)-one core. This 3-fluoro analog solves that by leveraging a strong electron-withdrawing effect (σₘ = 0.34) to tune H-bond acceptor strength without steric bulk, directly addressing FGFR4 and similar SAR. For procurement, its low logD contribution (π = 0.14) and inert C-F bond prevent Pd-coupling interference, enabling library synthesis without protecting groups. Supplied at ≥98% HPLC purity under ISO standards, it minimizes analytical onboarding and ensures reproducible lead optimization.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
Cat. No. B11763669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC(=O)C(=C2)F
InChIInChI=1S/C8H9FN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h3,10H,1-2,4H2,(H,11,12)
InChIKeyXWUIBVALZLMCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Procurement-Ready Core Profile


3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 1421066-31-0) is a partially saturated, fluorinated 1,6-naphthyridin-2(1H)-one building block. It belongs to the tetrahydronaphthyridinone class, which is widely employed in medicinal chemistry for kinase inhibitor and integrin antagonist programs [1]. Commercially, it is typically supplied at ≥98% HPLC purity and stored at 20 °C for up to two years, meeting ISO-certified quality standards for pharmaceutical R&D and quality control .

Why This Scaffold Cannot Be Casually Replaced


Within the 1,6-naphthyridin-2(1H)-one family, substitution at the C3 position critically modulates electronic character, metabolic stability, and target-binding geometry. The introduction of a fluorine atom, with its strong electron-withdrawing effect and small steric footprint, creates a reactivity profile distinct from the parent C3-H, C3-Cl, or C3-methyl analogs. Direct replacement without re-optimization can lead to significant losses in potency (e.g., >10-fold reduction in kinase inhibition), altered CYP450 inhibition profiles, or compromised synthetic tractability in late-stage functionalization [1].

Head-to-Head Quantitative Differentiation Evidence


Ring Electronics Modulation via C3-Fluorine

The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect, directly quantified by the Hammett σₘ constant. For C(sp²)-F, σₘ = 0.34, whereas C(sp²)-H is σₘ = 0.00. This polarization alters the electron density of the naphthyridinone ring, impacting both reactivity in cross-coupling and target-binding interactions [1]. This is a class-level inference firmly grounded in physical organic chemistry.

Medicinal Chemistry Heterocyclic SAR Physicochemical Properties

Lipophilicity Tuning vs. Chloro and Methyl Analogs

The fluorine atom at C3 provides a unique balance of lipophilicity and size. Using the π constant (Hansch constant for aromatic substituent hydrophobicity), the 3-fluoro compound (π = 0.14) is significantly less lipophilic than the 3-chloro derivative (π = 0.71) and more polar than the 3-methyl analog (π = 0.56). This directly impacts logD and permeability [1]. For the unsubstituted parent, the π contribution of hydrogen is 0.00. These are well-established class-level constants.

ADME Lipophilicity Drug Design

Metabolic Stability Enhancement at C3 Position

The C3 position on the naphthyridinone ring is a potential site for cytochrome P450-mediated oxidative metabolism. Blocking this position with fluorine, which forms a strong C-F bond (bond dissociation energy ~126 kcal/mol vs. C-H ~113 kcal/mol) and resists oxidation, is a well-precedented strategy to improve metabolic stability [1]. While direct microsomal stability data for the exact pair are not publicly available, class-level studies consistently show that fluorination at metabolically labile aromatic positions leads to a measurable increase in half-life. In analogous pyridone systems, 3-fluorination has been shown to increase microsomal half-life by 3- to 10-fold compared to the unsubstituted parent [2].

Drug Metabolism CYP450 Stability

Commercial Purity and Availability Benchmarking

Commercially, the 3-fluoro derivative is consistently available at ≥98% purity (NLT 98%) from multiple ISO-certified vendors (e.g., MolCore, Leyan), with defined long-term storage conditions (2 years at 20 °C) . In contrast, the 3-chloro analog (CAS 1196151-63-9 for 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one) is less frequently stocked and often offered at lower purities (~95% or less) from fewer suppliers, while the 3-methyl and 3-bromo analogs are custom-synthesis items, introducing longer lead times and batch-to-batch variability .

Procurement Purity Quality Control

Orthogonal Reactivity for Late-Stage Functionalization

The 3-fluoro substituent can serve as an orthogonal synthetic handle for nucleophilic aromatic substitution (SNAr) under specific conditions, while being stable under many Pd-catalyzed cross-coupling conditions where C3-Cl would be competitively consumed [1]. The C-F bond's greater kinetic stability allows for a broader range of compatible transformations on other parts of the molecule, providing a distinct advantage in parallel library synthesis. This is a well-established reactivity principle in heterocyclic chemistry.

Late-Stage Functionalization C-C Coupling Medicinal Chemistry

Optimal Application Scenarios Based on Differentiation


Kinase Inhibitor Optimization with Fine-Tuned Electronics

In programs targeting kinases where the hinge-binding motif involves a 1,6-naphthyridin-2(1H)-one core, the C3-fluorine's electron-withdrawing effect (σₘ = 0.34) can be exploited to modulate the H-bond acceptor strength of the carbonyl group without introducing steric bulk, a tuning impossible with C3-H. This precisely addresses SAR described in FGFR4 and other kinase inhibitor series [1].

ADME-Driven Selection for Oral Bioavailability

When balancing potency and metabolic stability, the modest lipophilicity of the 3-fluoro substituent (π = 0.14) offers a clear advantage over the C3-Cl or C3-methyl analogs, as supported by Hansch analysis. This makes the compound a preferred intermediate for programs where high logD is a liability, such as in CNS or chronic-dosing indications [1].

Parallel Library Synthesis with Orthogonal Handles

The kinetic stability of the C-F bond under Pd-catalyzed conditions enables chemists to perform cross-couplings at other halogenated positions (e.g., C7 or C8) without interference, a significant advantage over the C3-Cl analog, which would require protection. This is directly relevant to the synthesis of diverse 1,6-naphthyridin-2(1H)-one libraries reported in the medicinal chemistry literature [1].

Quality-Critical Sourcing for Reproducible R&D

For GMP-like or quality-controlled R&D environments, the ≥98% purity and ISO certification of the 3-fluoro compound, combined with its availability from multiple reputable vendors, make it the lowest-risk procurement choice among C3-substituted tetrahydronaphthyridinones, reducing analytical burden and ensuring reproducible synthesis [1].

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